molecular formula C11H15F3N2O B8545014 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)phenylamine CAS No. 863676-00-0

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)phenylamine

Cat. No. B8545014
CAS RN: 863676-00-0
M. Wt: 248.24 g/mol
InChI Key: HAHDHZOCVXMPRK-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)phenylamine is a useful research compound. Its molecular formula is C11H15F3N2O and its molecular weight is 248.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

863676-00-0

Molecular Formula

C11H15F3N2O

Molecular Weight

248.24 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H15F3N2O/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3

InChI Key

HAHDHZOCVXMPRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 6 mL of dimethylformamide, 256 mg (2.87 mmol) of 2-dimethylaminoethanol was dissolved, and 42 mg (1.05 mmol) of sodium hydride was added thereto, and the mixture solution was stirred at room temperature for 10 minutes, and then 200 mg (0.96 mmol) of 2-fluoro-5-nitrobenzotrifluoride was added thereto and the mixture solution was heated at 50° C. for two hours. The reaction solution was poured into a saturated ammonium chloride aqueous solution and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution. To the organic layer, 20 mg of 10% palladium carbon and 2 mL of methanol were added, and the mixture solution was stirred at room temperature in a hydrogen atmosphere at normal pressures for 16 hours. After filtration, the filtrate was concentrated and the residue was purified by silica gel column chromatography to obtain 230 mg (97%) of a yellow oily target product.
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
256 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

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